molecular formula C10H10N2O3 B8191060 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

Cat. No.: B8191060
M. Wt: 206.20 g/mol
InChI Key: MBHWZHCXEFFTSZ-UHFFFAOYSA-N
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Description

3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a chemical scaffold of significant interest in medicinal and organic chemistry research. The pyrrolo[1,2-a]pyrimidine core is a privileged structure recognized for its diverse pharmacological potential . This scaffold is a valuable precursor in the synthesis of more complex polycyclic systems; for instance, related thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives have been efficiently synthesized via one-pot cascade reactions and identified as important structural motifs for novel Poly(ADP-ribose) polymerase (PARP-1) inhibitors . PARP-1 is a critical therapeutic target in areas such as oncology. More broadly, pyrimidine-based compounds, including fused systems like this one, are extensively investigated due to their wide spectrum of biological activities, which often include anti-inflammatory, antimicrobial, and anticancer effects . The specific substitution pattern of this compound, featuring an ester group and a hydroxy group, makes it a versatile synthetic intermediate. Researchers can utilize the ester for further functionalization (e.g., hydrolysis to carboxylic acid or amide formation) and explore the reactivity of the hydroxy group, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-hydroxypyrrolo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-3-4-9-11-5-7(13)6-12(8)9/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHWZHCXEFFTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acylating agents followed by cyclization. For instance, the reaction of pyrrole with acyl bromides in the presence of a base can yield the desired pyrrolo[1,2-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs and Core Modifications

The following table compares the target compound with structurally related derivatives, highlighting key differences in core structure, substituents, and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Biological Activity Reference
Target compound Pyrrolo[1,2-a]pyrimidine 3-hydroxy, 6-ethyl ester Not explicitly provided (hypothetical: ~C₁₀H₁₁N₂O₄) ~223 (estimated) Inferred: Potential YycG inhibition
Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate Pyrido[1,2-a]pyrimidine 6-oxo, 9-ethyl ester C₁₁H₁₄N₂O₃ 222.24 Not specified
7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-hydroxy, 5-oxo, 6-ethyl ester C₉H₁₀N₂O₄S 254.25 Antibacterial; anti-biofilm activity
4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate Pyridine 4-hydroxy, 5-isopropyl, 6-methyl, 2-oxo C₁₂H₁₇NO₄ 239.27 Not specified
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Imidazo[1,2-a]pyridine 3-bromo, 6-ethyl ester C₁₀H₉BrN₂O₂ 269.10 Intermediate for bioactive molecules
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-hydroxy-2-methyl-7-(trifluoromethyl)-, ethyl ester Pyrazolo[1,5-a]pyrimidine 7-hydroxy, 2-methyl, 7-CF₃, 6-ethyl ester C₁₁H₁₂F₃N₃O₃ 291.23 Enhanced metabolic stability (trifluoromethyl)

Key Observations :

  • Core Structure: The pyrrolo[1,2-a]pyrimidine core distinguishes the target compound from pyrido () and thiazolo derivatives ().
  • Substituents : Hydroxy and ester groups are common across analogs, but bromo () and trifluoromethyl () substituents introduce unique electronic and steric effects.

Physicochemical Properties

  • Solubility : Hydroxy and ester groups enhance water solubility, while bromo and trifluoromethyl substituents increase lipophilicity .

Biological Activity

Overview

3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[1,2-a]pyrimidine core, which is known for its diverse biological properties. Research has indicated that this compound may exhibit antimicrobial and anticancer activities, making it a candidate for further therapeutic exploration.

The synthesis of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves cyclization reactions of pyrrole derivatives with acylating agents. Common methods include:

  • Cyclization of Pyrrole Derivatives : Reaction with acyl bromides in the presence of a base.
  • Oxidation and Reduction Reactions : This compound can undergo oxidation using potassium permanganate or chromium trioxide, and reduction reactions can be performed using hydrogenation or metal hydrides.

Anticancer Activity

Research has shown that derivatives of pyrrolo[1,2-a]pyrimidine compounds can inhibit tumor cell proliferation. For instance, studies on similar compounds have demonstrated their efficacy as inhibitors of key enzymes involved in cancer cell metabolism.

  • Mechanism of Action : The biological activity is often attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors, modulating critical biological pathways involved in cell growth and proliferation.
CompoundTargetIC50 (nM)Effect
Compound 1GARFTase<5Inhibits tumor cell proliferation
Compound 2CSF1R<5Selective inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that certain derivatives exhibit significant activity against various bacterial strains.

  • Example Study : A study involving related pyrrolo compounds indicated structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Case Studies

  • Inhibition of Tumor Cell Growth : A study evaluated the growth inhibitory effects of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester on human tumor cells expressing folate receptors. Results showed substantial inhibition compared to traditional antifolate drugs.
  • Antimicrobial Efficacy : Another investigation focused on the compound's effect on bacterial cultures revealed a dose-dependent response in inhibiting bacterial growth, establishing its potential as an antimicrobial agent.

The mechanism through which 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester exerts its biological effects involves:

  • Target Interaction : Binding to specific enzymes or receptors that play critical roles in cellular processes.
  • Pathway Modulation : Influencing pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester, and how can reaction conditions be optimized for improved yield?

  • Synthetic Routes : Common methods involve cyclocondensation of substituted pyrimidine precursors with ethyl glycinate derivatives in methanol under basic conditions (e.g., triethylamine) . Multi-step protocols may include intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, followed by hydrolysis and acidification .
  • Optimization : Key parameters include temperature (50–60°C for cyclization), pH control during acidification, and solvent selection (methanol or ethanol). Yield improvements (>80%) are achieved by slow addition of sodium methoxide and rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) resolve aromatic protons (δ 6.70–8.20 ppm), ester carbonyls (δ 160–164 ppm), and hydroxyl groups (δ 9.77–12.25 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 328.2 for ester derivatives) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (space group P21/c or P1) provides bond lengths (e.g., C=O at 1.21 Å) and torsion angles, validated against DFT/B3LYP calculations .

Advanced Research Questions

Q. How can structural modifications at the 3-hydroxy or ethyl ester positions alter biological activity?

  • Substitution Strategies :

  • 3-Hydroxy Group : Replacement with electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhances kinase inhibition by increasing electrophilicity at the pyrimidine core .
  • Ethyl Ester : Hydrolysis to carboxylic acid improves solubility but reduces cell permeability. Alternatives like methyl or isopropyl esters balance lipophilicity and metabolic stability .
    • Case Study : Derivatives with 4-hydroxyphenyl substitutions (e.g., compound 3 in ) show 10-fold higher acetylcholinesterase inhibition (IC50 = 0.8 µM) compared to unmodified esters .

Q. What computational methods are used to predict electronic properties and reactivity?

  • DFT/B3LYP Modeling : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge transfer interactions. Molecular electrostatic potential (MEP) maps identify nucleophilic (hydroxy group) and electrophilic (pyrimidine ring) sites .
  • Docking Studies : Virtual screening against kinase domains (e.g., EGFR) prioritizes derivatives with optimal hydrogen bonding (e.g., carbonyl interactions with Lys721) .

Q. How can contradictory spectral or crystallographic data be resolved during characterization?

  • Spectral Conflicts : Discrepancies in 1^1H NMR splitting (e.g., vs. theoretical predictions) are addressed by variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Crystallographic Ambiguities : Use high-resolution synchrotron data (θ > 25°) and Hirshfeld surface analysis to distinguish disorder from genuine polymorphism .

Q. What strategies optimize this compound’s stability under physiological conditions?

  • pH-Dependent Stability : The ester hydrolyzes rapidly at pH > 7.0. Co-solvents (e.g., PEG 400) or prodrug formulations (e.g., phosphate esters) prolong half-life in plasma .
  • Light Sensitivity : UV-Vis studies show degradation at λ < 300 nm. Storage in amber vials at -20°C minimizes photolytic cleavage .

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